molecular formula C24H23NO5 B2689469 N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 52905-50-7

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2689469
CAS No.: 52905-50-7
M. Wt: 405.45
InChI Key: VKBPNMUMXPFJDC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a methylphenyl group, and three methoxy groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-benzoyl-4-methylphenylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies involving the reactivity of benzamide derivatives.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a candidate for drug development due to its structural similarity to other bioactive benzamides.

Industry:

  • Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of methoxy groups can enhance its ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide

Comparison: N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with fewer methoxy groups, this compound may exhibit enhanced solubility and different pharmacokinetic properties, making it a valuable subject for further research.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-15-10-11-19(18(12-15)22(26)16-8-6-5-7-9-16)25-24(27)17-13-20(28-2)23(30-4)21(14-17)29-3/h5-14H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPNMUMXPFJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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